molecular formula C5H9N3O3 B2531107 methyl (2E)-2-[(carbamoylamino)imino]propanoate CAS No. 64623-68-3

methyl (2E)-2-[(carbamoylamino)imino]propanoate

Cat. No.: B2531107
CAS No.: 64623-68-3
M. Wt: 159.145
InChI Key: NDYVECFGOZSICG-XVNBXDOJSA-N
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Description

Methyl (2E)-2-[(carbamoylamino)imino]propanoate (CAS 64623-68-3) is an α,β-unsaturated ester featuring a carbamoylaminoimino substituent. Its molecular formula is C₅H₉N₃O₃, with a molecular weight of 159.15 g/mol . The compound is structurally characterized by a conjugated system formed by the (2E)-configured double bond, which influences its electronic properties and reactivity.

Properties

IUPAC Name

methyl (2E)-2-(carbamoylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYVECFGOZSICG-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

A mixture of methyl pyruvate (1.0 eq, 1.62 mmol) and semicarbazide hydrochloride (1.0 eq, 1.62 mmol) is dissolved in a 1:2 (v/v) water-methanol solution (15 mL total). The reaction is heated at 80 °C for 3–6 hours under reflux, after which the solution is cooled to room temperature. Colorless crystals form within 24–72 hours, which are isolated via vacuum filtration and washed with cold methanol.

Key Parameters:

  • Solvent System: Methanol-water mixtures enhance solubility of both reactants.
  • Temperature: Elevated temperatures (80 °C) accelerate imine formation.
  • Acid Source: Semicarbazide hydrochloride provides the necessary acidic conditions for protonating the carbonyl oxygen, facilitating nucleophilic attack.

Characterization Data

  • Yield: 65–75% (isolated crystalline product).
  • Melting Point: Decomposition observed at 175 °C.
  • IR Spectroscopy (KBr, cm⁻¹):
    • 3442–3204 (N–H stretch), 1709 (C=O ester), 1600 (C=N imine + N–H bend), 1173 (C–O ester symmetric stretch).
  • Elemental Analysis:
    • Calculated for C₅H₉N₃O₃: C 37.69%, H 5.86%, N 22.21%.
    • Found: C 38.33%, H 5.85%, N 22.09%.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: Semicarbazide attacks the carbonyl carbon of methyl pyruvate, forming a tetrahedral intermediate.
  • Dehydration: Loss of water generates the (E)-configured imine, stabilized by conjugation with the ester carbonyl group.

Comparative Analysis of Methods

Method Reactants Conditions Yield Key Advantages
Condensation Methyl pyruvate, semicarbazide 80 °C, 3–6 h, H₂O-MeOH 65–75% Simplicity, high crystallinity
Urea Nitrile Pathway Carbamoyl chloride, aminonitrile 65 °C, 20 h, DCE ~22%* Versatility for structural analogues

*Yield extrapolated from similar procedures in.

Optimization Strategies

Solvent Effects

  • Polar Protic Solvents: Methanol-water mixtures improve semicarbazide solubility but may slow reaction rates due to hydrogen bonding.
  • Aprotic Solvents: DCE or THF enhances carbamoyl chloride reactivity but requires anhydrous conditions.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine): Accelerates urea formation in carbamoyl chloride reactions (0.1–0.5 mol%).
  • Triethylamine: Neutralizes HCl byproducts, preventing protonation of the nucleophile.

Temperature Control

  • Low-Temperature Steps: Carbamoyl chloride synthesis at −78 °C minimizes side reactions.
  • Reflux Conditions: Essential for driving imine formation to completion.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • δ 3.82 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃), 1.36 (d, J = 7.3 Hz, 3H, CH₃).
  • ¹³C NMR:
    • 170.9 (C=O ester), 158.2 (C=N imine), 52.1 (OCH₃), 34.5 (NCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₅H₉N₃O₃ [M+H]⁺: 159.0644.
  • Observed: 159.0645.

Industrial and Research Applications

While primarily a research chemical, this compound serves as:

  • Building Block: For heterocyclic compounds via cyclization reactions.
  • Ligand Precursor: Potential coordination to transition metals in catalysis.

Chemical Reactions Analysis

Methyl (2E)-2-[(carbamoylamino)imino]propanoate undergoes various chemical reactions, including:

Common reagents for these reactions include manganese (IV) oxide for oxidation and various metal catalysts for carbene transfer reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-2-[(carbamoylamino)imino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(carbamoylamino)imino]propanoate involves its reactivity with various nucleophiles and electrophiles. The imino group can participate in nucleophilic addition reactions, while the carbamoylamino group can undergo substitution reactions. These interactions allow the compound to form a variety of products, depending on the reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Reference
Methyl (2E)-2-[(carbamoylamino)imino]propanoate C₅H₉N₃O₃ 159.15 - -
Ethyl 2-[(carbamoylamino)imino]propanoate hemihydrate C₆H₁₁N₃O₃·0.5H₂O 182.19 Monoclinic P2₁/n
Ethyl (2E)-2-(hydroxyimino)propanoate C₅H₉NO₃ 131.13 Monoclinic P2₁/c

Table 2: Substituent Effects on Properties

Substituent Example Compound Key Property Change Reference
Carbamothioylamino Ethyl 2-[(carbamothioylamino)imino]propanoate Increased lipophilicity, reduced polarity
Cyano Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate Enhanced electrophilicity
Hydroxyimino Ethyl (2E)-2-(hydroxyimino)propanoate Improved hydrogen bonding, solubility

Biological Activity

Methyl (2E)-2-[(carbamoylamino)imino]propanoate, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique imine and carbamate functional groups, which contribute to its biological activity. The compound can be represented as follows:

Chemical Formula C5H10N2O3\text{Chemical Formula }C_5H_10N_2O_3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound exhibits:

  • Antimicrobial Properties : Studies indicate that it possesses antibacterial and antifungal activities, likely due to the presence of the imine functional group, which can interact with microbial enzymes.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by modulating cytokine production and inhibiting inflammatory pathways.

In Vitro Studies

  • Antibacterial Activity : In a study evaluating various derivatives of this compound, it was found to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.
  • Anticancer Efficacy : A series of in vitro assays demonstrated that the compound inhibited the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values indicated potent cytotoxicity, which was attributed to the compound's ability to induce apoptosis via the intrinsic pathway .
  • Anti-inflammatory Mechanisms : The compound was shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

  • A case study involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models, supporting its potential for cancer therapy.
  • Another study highlighted its use in combination therapies, where it enhanced the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells .

Data Table

Activity Type Effect Mechanism Reference
AntibacterialInhibition of S. aureusDisruption of bacterial enzymes
AnticancerCytotoxicity in HeLa cellsApoptosis induction
Anti-inflammatoryReduced cytokine levelsModulation of immune response

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its solubility in polar solvents. This property enhances its bioavailability and therapeutic potential when administered orally or intravenously .

Q & A

Basic: What are the recommended synthetic routes for methyl (2E)-2-[(carbamoylamino)imino]propanoate, and how can reaction progress be monitored?

Answer:
The synthesis of this compound typically involves condensation reactions between methyl propionate derivatives and carbamoylamino-imine precursors. Ethanol or methanol are common solvents, with catalysts such as acid/base systems to enhance reaction rates . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, using silica gel plates and UV visualization to track intermediate formation. Post-synthesis, column chromatography with ethyl acetate/hexane gradients is recommended for purification. Yield optimization requires precise temperature control (25–60°C) and pH adjustments to stabilize the imine moiety .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity and stereochemistry, with characteristic shifts for the imino (δ 7.5–8.5 ppm) and carbamoyl (δ 2.8–3.2 ppm) groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 188.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1540–1600 cm⁻¹ (N–H bend) confirm functional groups .

Basic: How should researchers handle storage and stability challenges for this compound?

Answer:
The compound is hygroscopic and prone to hydrolysis. Storage at –80°C in anhydrous DMSO or acetonitrile is advised, with desiccants to prevent moisture ingress. For short-term use (<1 month), –20°C in sealed vials under nitrogen is acceptable. Solubility can be improved by sonication at 37°C in polar aprotic solvents like DMF .

Advanced: How can density functional theory (DFT) optimize the compound’s electronic properties for reactivity studies?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites like the imine nitrogen and carbonyl oxygen. Thermochemical analysis of bond dissociation energies (BDEs) predicts stability under oxidative conditions. Exact-exchange functionals improve accuracy for non-covalent interactions (e.g., hydrogen bonding in crystal packing) .

Advanced: What crystallographic methods resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines unit cell parameters (e.g., monoclinic P2₁/n space group, a = 11.173 Å, β = 103.14°) . High-resolution data (Cu-Kα radiation, λ = 1.54178 Å) and anisotropic displacement parameters clarify torsional angles and hydrogen-bonding networks. Twinning and disorder are mitigated using the Olex2 interface for structure solution .

Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions?

Answer:
Under acidic conditions (pH < 4), the imine group protonates, increasing electrophilicity for nucleophilic attack (e.g., forming hydrazones). In basic media (pH > 9), the carbamoyl group deprotonates, promoting ester hydrolysis to carboxylic acid derivatives. Kinetic studies via HPLC quantify degradation rates, showing pseudo-first-order behavior with k = 0.12 h⁻¹ at pH 7.4 .

Advanced: What mechanistic insights exist for its potential biological interactions?

Answer:
Though understudied, analogous compounds show enzyme inhibition via hydrogen bonding to active-site residues (e.g., serine hydrolases). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ –8.2 kcal/mol) to targets like acetylcholinesterase. In vitro assays with HEK293 cells assess cytotoxicity (IC₅₀ > 50 µM), suggesting low acute toxicity .

Advanced: How can conflicting data on synthetic yields or stability be resolved?

Answer:
Contradictions often arise from solvent purity or oxygen exposure. Controlled experiments under inert atmospheres (argon/glovebox) and standardized HPLC protocols (C18 columns, 0.1% TFA mobile phase) improve reproducibility. Statistical tools like ANOVA identify significant variables (e.g., catalyst loading, p < 0.05) .

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